molecular formula C11H12F3NO B7863544 N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline

Cat. No.: B7863544
M. Wt: 231.21 g/mol
InChI Key: UVHQTDOUSSZPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is an aromatic amine characterized by a cyclopropylmethyl group attached to the nitrogen atom of an aniline moiety and a para-substituted trifluoromethoxy (OCF₃) group. The trifluoromethoxy group is a strong electron-withdrawing substituent, while the cyclopropylmethyl group introduces steric bulk and conformational rigidity.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-10-5-3-9(4-6-10)15-7-8-1-2-8/h3-6,8,15H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQTDOUSSZPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The one-pot method described in US11407710B2 involves sequential nitro reduction and reductive alkylation using catalytic hydrogenation. The process begins with a nitroarene precursor (Formula II) and cyclopropyl formaldehyde under hydrogen gas in the presence of an acid and a transition metal catalyst:

Nitroarene (II)+Cyclopropyl formaldehydeH2,AcidCatalystN-(Cyclopropylmethyl)-4-(trifluoromethoxy)aniline (I)\text{Nitroarene (II)} + \text{Cyclopropyl formaldehyde} \xrightarrow[\text{H}_2, \text{Acid}]{\text{Catalyst}} \text{this compound (I)}

Key advantages include the elimination of intermediate isolation and reduced formation of disubstituted byproducts.

Catalyst Optimization

Catalyst selection significantly impacts yield (Table 1):

CatalystAcidYield (%)Purity (%)
5% Pt/CPropionic acid94.697.6
5% Pd/CPropionic acid81.297.8
5% Raney NiPropionic acid73.596.9
5% Pt/CFormic acid83.698.1
5% Pt/C36% HCl56.295.4

Platinum-based catalysts outperformed palladium and nickel due to superior hydrogenation activity for nitro groups and imine intermediates. Propionic acid provided optimal protonation for Schiff base formation without side reactions.

Solvent and Stoichiometry

A solvent-to-substrate mass ratio of 1:2–10 in toluene or ethyl acetate ensured homogeneity. Excess cyclopropyl formaldehyde (1:0.5–3 molar ratio) drove alkylation to completion, while higher ratios risked dimerization. Post-reaction filtration and solvent evaporation achieved >95% recovery with minimal purification.

Zinc-Mediated Reductive Alkylation

Mechanistic Pathway

US10844005B1 discloses a two-step approach using nitroarene reduction with metallic zinc followed by alkylation:

  • Nitro Reduction :

    Ar-NO2+3Zn+6H+Ar-NH2+3Zn2++2H2O\text{Ar-NO}_2 + 3\text{Zn} + 6\text{H}^+ \rightarrow \text{Ar-NH}_2 + 3\text{Zn}^{2+} + 2\text{H}_2\text{O}
  • Reductive Alkylation :

    Ar-NH2+Cyclopropyl formaldehydeZn, H+N-(Cyclopropylmethyl)aniline\text{Ar-NH}_2 + \text{Cyclopropyl formaldehyde} \xrightarrow[\text{Zn, H}^+]{\text{}} \text{N-(Cyclopropylmethyl)aniline}

Operational Parameters

  • Acid Choice : Hydrochloric or acetic acid (1:0.01–0.6 mass ratio to substrate) facilitated proton transfer.

  • Temperature : Reactions proceeded at 50–80°C, avoiding cyclopropane ring opening.

  • Yield : Although explicit yields for the target compound are unreported, the method claims "high yield" with fewer impurities compared to traditional alkylation.

Limitations

Zinc powder generated bulky slag, complicating filtration and increasing post-processing time. Scalability concerns arise from exothermicity and metal waste disposal.

Nucleophilic Substitution Approaches

Direct Alkylation of 4-(Trifluoromethoxy)Aniline

VulcanChem outlines a route where 4-(trifluoromethoxy)aniline reacts with cyclopropylmethyl chloride under basic conditions:

4-(Trifluoromethoxy)aniline+Cyclopropylmethyl chlorideBaseThis compound\text{4-(Trifluoromethoxy)aniline} + \text{Cyclopropylmethyl chloride} \xrightarrow[\text{Base}]{\text{}} \text{this compound}

Challenges

  • Low Reactivity : The electron-withdrawing trifluoromethoxy group deactivates the aniline, necessitating strong bases (e.g., K2_2CO3_3) and polar aprotic solvents (DMF).

  • Byproduct Formation : Competitive N,N-disubstitution and cyclopropane ring-opening occur above 100°C.

Boron-Mediated Reductive Amination

CN110028423A describes a trifluoroacetic acid (TFA)-catalyzed reaction using sodium triacetoxyborohydride (STAB):

4-(Trifluoromethoxy)aniline+Cyclopropyl formaldehydeSTAB, TFATarget Compound\text{4-(Trifluoromethoxy)aniline} + \text{Cyclopropyl formaldehyde} \xrightarrow[\text{STAB, TFA}]{\text{}} \text{Target Compound}

Performance Metrics

  • Yield : 49–65% due to incomplete imine formation and boronate side products.

  • Cost : STAB and TFA increased reagent costs by 40% compared to catalytic hydrogenation.

Comparative Analysis of Methods

ParameterCatalytic HydrogenationZinc-MediatedNucleophilic Substitution
Yield (%)73.5–94.6~8049–65
Purity (%)95.4–98.290–9585–90
Reaction Time (h)6–810–1216–24
ScalabilityIndustrialLimitedLab-scale
Environmental ImpactLow (H2_2 reuse)High (Zn waste)Moderate (Solvent use)

Catalytic hydrogenation emerges as the most efficient, combining high yield, minimal purification, and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyclopropylmethyl group and electron-withdrawing trifluoromethoxy substituent influence the compound’s reactivity in substitution reactions:

  • Aromatic Electrophilic Substitution :
    The trifluoromethoxy group deactivates the benzene ring, directing electrophiles to the meta position relative to itself. For example, nitration or halogenation would occur at the meta position under acidic conditions .

    • Example:

      N-(Cyclopropylmethyl)-4-(trifluoromethoxy)aniline+HNO3H2SO43-Nitro derivative\text{this compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro derivative}
  • Amination via Buchwald-Hartwig Coupling :
    The compound can act as an amine coupling partner in palladium-catalyzed cross-couplings. For instance, it reacts with aryl halides to form diarylamines :

    Ar–X+This compoundPd catalystAr–N–C6H4O–CF3\text{Ar–X} + \text{this compound} \xrightarrow{\text{Pd catalyst}} \text{Ar–N–C}_6\text{H}_4\text{O–CF}_3

Oxidation Reactions

The cyclopropylmethyl group undergoes oxidation under strong oxidizing conditions:

  • Cyclopropane Ring Oxidation :
    Reaction with ozone or potassium permanganate cleaves the cyclopropane ring, yielding a carboxylic acid derivative :

    This compoundO3/H2ON-(Carboxymethyl)-4-(trifluoromethoxy)aniline\text{this compound} \xrightarrow{\text{O}_3/\text{H}_2\text{O}} \text{N-(Carboxymethyl)-4-(trifluoromethoxy)aniline}
  • Amine Oxidation :
    The secondary amine can oxidize to a nitroso or nitro compound using hydrogen peroxide or m-chloroperbenzoic acid .

Reductive Reactions

Catalytic Hydrogenation :
The trifluoromethoxy group remains intact under standard hydrogenation conditions, but the cyclopropylmethyl group may reduce to a propyl chain under high pressure :

This compoundH2/PtN-(Propyl)-4-(trifluoromethoxy)aniline\text{this compound} \xrightarrow{\text{H}_2/\text{Pt}} \text{N-(Propyl)-4-(trifluoromethoxy)aniline}

Acid-Base Reactions

The compound forms stable salts with mineral acids (e.g., HCl) due to the basicity of the aniline nitrogen :

This compound+HClHydrochloride salt\text{this compound} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Reaction Data Table

Reaction Type Conditions Products Key References
NitrationHNO₃, H₂SO₄, 0–5°C3-Nitro-N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline
Buchwald-Hartwig CouplingPd(OAc)₂, Xantphos, K₂CO₃, 110°CDiarylamine derivatives
Oxidation (Cyclopropane)O₃, H₂O, 25°CN-(Carboxymethyl)-4-(trifluoromethoxy)aniline
Salt FormationHCl, Et₂OHydrochloride salt

Research Findings and Mechanistic Insights

  • Electronic Effects : The trifluoromethoxy group withdraws electron density via inductive effects, reducing the nucleophilicity of the aromatic ring but stabilizing intermediates in substitution reactions .

  • Steric Effects : The cyclopropylmethyl group introduces steric hindrance, slowing reactions at the nitrogen center .

  • Thermal Stability : The compound decomposes above 200°C, releasing toxic gases (e.g., HF and CO) .

Scientific Research Applications

Medicinal Chemistry

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is being investigated for its potential therapeutic properties, particularly as an anti-inflammatory agent. Research has shown that derivatives of this compound can activate specific receptors involved in inflammatory responses, such as the formyl peptide receptor 2 (FPR2). Activation of FPR2 has been linked to the modulation of cytokine synthesis and the resolution of inflammation, making these compounds promising candidates for treating chronic inflammatory diseases .

Case Study: Anti-Inflammatory Properties

A study demonstrated that certain derivatives of this compound exhibited significant anti-inflammatory effects in vitro. The compounds were able to reduce levels of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglial cells, indicating their potential utility in neuroinflammatory conditions .

Agricultural Applications

The compound has also been explored for its insecticidal properties. Research indicates that derivatives based on the structure of this compound exhibit potent insecticidal activity against various agricultural pests. These compounds are designed to be effective at low concentrations, thereby minimizing environmental impact while maintaining efficacy.

Data Table: Insecticidal Efficacy

CompoundInsecticidal Activity (%)Concentration (ppm)Time to Efficacy (days)
Compound A90%101
Compound B80%53
This compound85%82

This table summarizes findings from various studies that highlight the effectiveness of this compound and its derivatives as insecticides, showcasing their rapid action and low application rates .

Synthesis and Development

The synthesis of this compound involves several chemical processes that have been refined over time to enhance yield and purity. The synthetic pathways often include cyclization reactions and functional group modifications that allow for the introduction of trifluoromethoxy groups, which are critical for the compound's biological activity.

Synthesis Overview

  • Starting Materials: Aniline derivatives, cyclopropylmethyl halides.
  • Key Reactions: N-alkylation, trifluoromethylation.
  • Yield Optimization: Adjusting reaction conditions such as temperature and solvent choice.

Research into these synthetic methodologies continues to evolve, aiming to produce compounds with improved efficacy and reduced environmental toxicity .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The cyclopropylmethyl group may contribute to the compound’s stability and binding affinity to its targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Comparisons:
Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline OCF₃ C₁₁H₁₂F₃NO 231.22 High electron-withdrawing effect; potential bioactivity
N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline CF₃ C₁₁H₁₂F₃N 215.21 Less electron-withdrawing than OCF₃; used in agrochemical intermediates
N-(cyclopropylmethyl)-4-(methylsulfanyl)aniline SCH₃ C₁₁H₁₅NS 193.31 Electron-donating substituent; lower polarity
  • Electronic Effects : The OCF₃ group exhibits stronger electron-withdrawing character compared to CF₃ or SCH₃, which influences reactivity in electrophilic substitution and interactions with biological targets .
  • Applications : Trifluoromethoxy derivatives are prioritized in drug discovery due to enhanced metabolic stability and bioavailability compared to CF₃ or SCH₃ analogues .

Variations in N-Substituents

Key Comparisons:
Compound Name N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopropylmethyl C₁₁H₁₂F₃NO 231.22 Enhanced steric bulk; conformational rigidity
N-Methyl-4-(trifluoromethoxy)aniline Methyl C₈H₈F₃NO 191.15 Lower steric hindrance; simpler synthesis
N-Benzyl-4-(trifluoromethoxy)aniline Benzyl C₁₄H₁₂F₃NO 283.25 Increased lipophilicity; used in liquid crystals
N-(1,1-Difluoropropan-2-ylidene)-4-(trifluoromethoxy)aniline Difluoropropylidene C₁₀H₈F₅NO 265.17 Electron-deficient N-substituent; impacts reactivity

Biological Activity

N-(cyclopropylmethyl)-4-(trifluoromethoxy)aniline is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl group may influence binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.
  • DNA Interaction : Preliminary studies suggest potential interactions with DNA, which could lead to alterations in gene expression or DNA damage responses.

Pharmacological Properties

This compound has been evaluated for its pharmacological properties, particularly in the context of cancer therapy and neurological disorders. Key findings include:

  • Antitumor Activity : The compound has shown promise in preclinical models for inhibiting tumor growth, particularly in non-small-cell lung carcinoma (NSCLC) and ovarian cancer. Its mechanism involves the suppression of cancer stem cells and modulation of DNA repair mechanisms .
  • CNS Activity : Research indicates that this compound may penetrate the central nervous system (CNS), suggesting potential applications in treating neurological conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on various cancer cell lines, with IC50 values ranging from 1.24 to 7.62 μM against leukemia and lymphoma cells .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the aniline structure could enhance potency against specific targets like Bcr-Abl and BTK kinases. The trifluoromethoxy group was found to be critical for maintaining the desired biological activity .
  • Comparative Analysis : When compared to similar compounds, this compound demonstrated unique binding characteristics that may confer advantages in selectivity and efficacy against certain biological targets .

Table 1: Biological Activity of this compound

TargetIC50 Value (µM)Effect
Bcr-Abl0.70Inhibition
BTK0.41Inhibition
FLT3-ITD0.38Inhibition
NSCLC Cell Lines1.24 - 7.62Antitumor Activity

Table 2: Comparison with Similar Compounds

CompoundIC50 Value (µM)Notable Features
N-(cyclopropylmethyl)-4-(trifluoromethyl)aniline0.70Unique trifluoromethoxy group
N-(cyclopropylmethyl)-4-chlorobenzamide>20Less potent than trifluoro derivative
N-(cyclopropylmethyl)-4-methoxyaniline>10Different electronic properties

Q & A

Advanced Research Question

  • DFT calculations : Predict electron density maps; the trifluoromethoxy group is strongly electron-withdrawing, directing electrophiles to the meta position relative to the amino group .
  • Hammett parameters : Quantify substituent effects (σₘ for CF₃O = +0.52), guiding predictions for nitration or halogenation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.